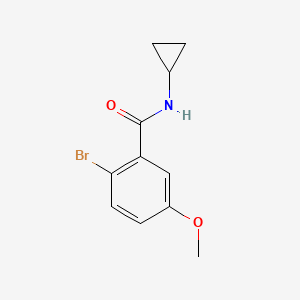
2-bromo-N-cyclopropyl-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-cyclopropyl-5-methoxybenzamide, also known as BAM15, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. BAM15 is a mitochondrial uncoupler, meaning that it can disrupt the normal functioning of the mitochondria in cells. This disruption can lead to a variety of biochemical and physiological effects that have been explored in scientific research.
Wirkmechanismus
2-bromo-N-cyclopropyl-5-methoxybenzamide works by disrupting the normal functioning of the mitochondria in cells. Mitochondria are responsible for producing ATP, the energy currency of the cell. By uncoupling the mitochondria, 2-bromo-N-cyclopropyl-5-methoxybenzamide can reduce ATP production and increase energy expenditure. This disruption can also lead to the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
Biochemical and Physiological Effects:
2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in cells. The compound has been shown to increase mitochondrial respiration and oxygen consumption, as well as increase the production of ROS. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-cyclopropyl-5-methoxybenzamide has several advantages for lab experiments. The compound is commercially available and relatively easy to synthesize. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been shown to have low toxicity in cells and animals. However, 2-bromo-N-cyclopropyl-5-methoxybenzamide has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide can be unstable in some conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-cyclopropyl-5-methoxybenzamide. One area of interest is the development of 2-bromo-N-cyclopropyl-5-methoxybenzamide analogs with improved properties, such as increased solubility and stability. Another area of interest is the investigation of 2-bromo-N-cyclopropyl-5-methoxybenzamide in different disease models, such as neurodegenerative diseases and metabolic disorders. Finally, the mechanism of action of 2-bromo-N-cyclopropyl-5-methoxybenzamide and its effects on mitochondrial function and energy metabolism continue to be an active area of research.
Synthesemethoden
The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with cyclopropylamine, followed by the reaction with thionyl chloride and N,N-dimethylformamide. The final product is obtained through the reaction with sodium hydroxide and water. The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-cyclopropyl-5-methoxybenzamide has been studied extensively in scientific research for its potential therapeutic applications. The compound has been shown to have anti-cancer properties, as well as neuroprotective effects. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been investigated as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to improve mitochondrial function and increase energy expenditure in cells.
Eigenschaften
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWTGWTMHDUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)

![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)


![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)
![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)


![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)
![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)